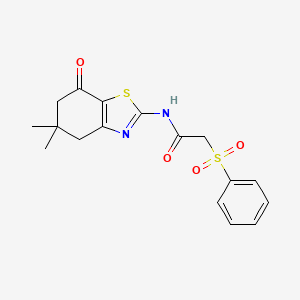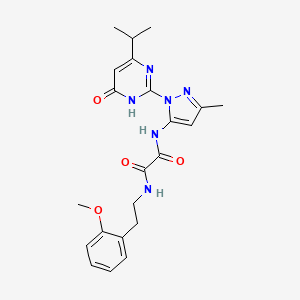
N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide, also known as Cmpd 7, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide" have been synthesized using diverse methods, highlighting their significance in drug discovery. For instance, a derivative was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, showcasing the compound's potential as a therapeutic agent with applications in anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation (Bonilla-Castañeda et al., 2022).
Pharmacological Properties
Research on derivatives has shown significant biological activities, such as analgesic properties, when the phenyl ring of the benzyl fragment is replaced by isosteric heterocycles, leading to an increase in analgesic activity in certain derivatives (Ukrainets et al., 2016). Additionally, anti-inflammatory and antibacterial properties have been observed in quinoline derivatives, indicating their potential in treating various conditions with reduced gastrointestinal toxicity and lipid peroxidation (Alam et al., 2011).
Molecular Docking and ADMET Profiles
Computational studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for compounds related to "N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide" have been conducted to evaluate their binding affinities and predict their pharmacokinetic properties. For instance, hybrids of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in Alzheimer’s disease treatment (Makhaeva et al., 2020).
properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-25(14-16-13-22(26)24-20-10-6-5-9-18(16)20)23(27)19-11-12-28-21(19)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVJRZAUIDDCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=C(OC=C3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)
